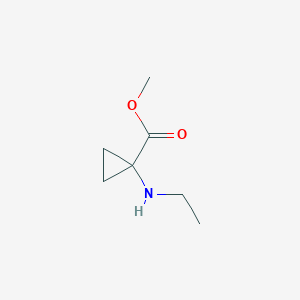

Methyl 1-(ethylamino)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of cyclopropane, a three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the ethylamino group further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(ethylamino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethylamine. One common method includes the esterification of cyclopropane-1-carboxylic acid followed by the introduction of the ethylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially for compounds that may be sensitive to prolonged exposure to certain conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.

Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-(ethylamino)cyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical entities, leading to the observed effects. The ethylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-aminocyclopropane-1-carboxylate: A structural analog with similar reactivity but different functional groups.

Ethyl 1-cyanocyclopropane-1-carboxylate: Another cyclopropane derivative with distinct chemical properties.

Uniqueness

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the ethylamino group. This combination imparts specific reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 1-(ethylamino)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity, particularly in the context of plant physiology and potential pharmaceutical applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which is known to influence its biological properties. The compound serves as a structural analog to 1-aminocyclopropane-1-carboxylate (ACC), a precursor in the biosynthesis of ethylene, a crucial plant hormone.

Target Interaction

The compound interacts primarily with ethylene receptors in plants, mimicking the action of ACC. This interaction enhances ethylene-related physiological responses, which are vital for various plant developmental processes.

Biochemical Pathways

this compound plays a pivotal role in the ethylene biosynthetic pathway. Ethylene regulates growth responses such as fruit ripening, flower senescence, and stress responses in plants. The compound acts as an agonist for ACC oxidase, thereby increasing ethylene production and enhancing its effects on plant tissues .

Effects on Plant Physiology

Research indicates that this compound promotes several ethylene-mediated responses:

- Root Development : It has been shown to increase root hair density and restrict root elongation.

- Fruit Ripening : The compound accelerates the ripening process in various fruits, making it valuable in agricultural practices for postharvest management.

Dosage-Dependent Responses

Studies have demonstrated that the effects of this compound are dose-dependent. Higher concentrations lead to more pronounced physiological changes in plant systems, highlighting its potential as a growth regulator in agricultural applications .

Study on Ethylene Production

A study conducted by researchers evaluated the impact of this compound on ethylene production in tomato plants. The results indicated that treatment with the compound significantly increased ethylene levels compared to untreated controls. This increase correlated with enhanced fruit ripening and improved overall fruit quality.

Application in Postharvest Technology

In another case study focusing on postharvest technology, this compound was applied to harvested apples. The treated apples exhibited reduced spoilage rates and maintained firmness longer than untreated samples. This suggests its potential utility in extending shelf life and improving marketability .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Ethylene Production in Tomatoes | Increased ethylene levels; enhanced ripening |

| Postharvest Treatment in Apples | Reduced spoilage; extended shelf life |

| Root Development | Increased root hair density; restricted elongation |

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-(ethylamino)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-8-7(4-5-7)6(9)10-2/h8H,3-5H2,1-2H3 |

InChI Key |

VWOMEMBBGYBUAR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CC1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.